N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an imidazole ring substituted with phenyl and p-tolyl groups, and an isopropyl group attached to the acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving an aldehyde, an amine, and a thiol.
Substitution Reactions: The phenyl and p-tolyl groups are introduced through substitution reactions using appropriate reagents.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate compound with isopropylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with different functional groups.
Scientific Research Applications
N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and p-tolyl groups can enhance the compound’s binding affinity and specificity. The thiol group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-2-((5-phenyl-1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
- N-isopropyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
- N-cyclohexyl-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
Uniqueness
N-isopropyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group distinguishes it from other similar compounds, potentially leading to different pharmacological profiles and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-15(2)23-20(25)14-26-21-22-13-19(17-7-5-4-6-8-17)24(21)18-11-9-16(3)10-12-18/h4-13,15H,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJXELICSVXINY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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